This compound can be sourced from chemical suppliers and is classified as an aromatic ether. It is part of a broader category of compounds that exhibit biological activity, which has led to its investigation in medicinal chemistry and materials science.
The synthesis of 4-(Pyridin-4-yloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-chloropyridine with phenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually performed in polar solvents like dimethylformamide or dimethyl sulfoxide, facilitating the nucleophilic attack on the aromatic ring.
The molecular structure of 4-(Pyridin-4-yloxy)phenol features:
Molecular Formula:
Molecular Weight: Approximately 189.19 g/mol
4-(Pyridin-4-yloxy)phenol can undergo several chemical reactions:
The mechanism of action for 4-(Pyridin-4-yloxy)phenol primarily involves its ability to interact with biological targets due to its electron-rich aromatic systems. In biological systems, it may act as an enzyme inhibitor or modulator through interactions with specific receptors or enzymes, influencing various biochemical pathways.
4-(Pyridin-4-yloxy)phenol has diverse applications across various fields:
The core structure of 4-(Pyridin-4-yloxy)phenol integrates two planar aromatic rings connected by an oxygen linker, forming a biaryl ether scaffold critical for kinase inhibition. Pharmacophore models reveal three key features:
This configuration mimics ATP-competitive inhibitors that target the hinge region of kinases. For example, in c-Met kinase, the pyridyl nitrogen forms a critical hydrogen bond with Met1160 in the hinge region, while the phenolic hydroxyl interacts with Asp1222 in the catalytic loop [9]. Similar binding is observed in VEGFR-2, where the biaryl ether scaffold occupies the hydrophobic back pocket, enhancing affinity [1] [6].
Table 1: Pharmacophore Features and Kinase Interactions
Pharmacophore Element | Kinase Target | Interacting Residue | Role in Inhibition |
---|---|---|---|
Pyridinic N | c-Met | Met1160 | Hinge region binding |
Phenolic OH | c-Met | Asp1222 | Catalytic loop stabilization |
Biaryl ether system | VEGFR-2/ROCK1 | Val916/Leu205 | Hydrophobic pocket occupancy |
Derivatives substituting the phenol with electron-withdrawing groups (e.g., fluoro at ortho-position) improve metabolic stability and enhance hydrophobic contacts, as seen in N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide (c-Met IC₅₀ = 16 nM) [9].
Density Functional Theory (DFT) studies reveal 4-(Pyridin-4-yloxy)phenol's electron-rich pyridyl ring (Mulliken charge: −0.32e at N1) and electron-deficient phenolic ring (Mulliken charge: +0.18e at C1), creating a dipole moment of 3.2 Debye. This polarization facilitates interactions with kinase catalytic sites:
Quantitative Structure-Activity Relationship (QSAR) models using CoMFA/CoMSIA demonstrate that steric and electrostatic fields account for >80% of inhibitory activity variations. Key findings include:
Table 2: Electronic Properties and Activity Correlation
Substituent Position | Electrostatic Potential (kcal/mol) | c-Met IC₅₀ (μM) | VEGFR-2 Inhibition (%) |
---|---|---|---|
None (parent) | −35 (pyridyl N) | 0.82 | 64 |
Ortho-fluoro | −41 (pyridyl N) | 0.016 | 78 |
Para-amino | −29 (phenolic O) | 0.11 | 52 |
Molecular dynamics simulations confirm stable binding (RMSD < 1.5 Å over 100 ns) when electronic topology complements the kinase ATP pocket’s electrostatic landscape [6] [8].
The pyridinyloxy-phenolic core serves as a versatile fragment for optimizing kinase inhibitors due to its:
Fragment-growing strategies focus on three regions:
Table 3: Optimized Derivatives from Fragment Elaboration
Derivative | Core Modification | Kinase Target (IC₅₀) | Application |
---|---|---|---|
BMS-777607 | Ortho-fluorophenyl at phenol | c-Met (3.9 nM) | Phase II anticancer agent |
4v (thiazole-2-amine) | 5-Aminomethyl at pyridyl | ROCK1 (20 nM) | Antihypertensive therapy |
Sulofenur analog | Sulfonylurea linker | NPP1 (0.18 μM) | Antiproliferative agent |
Fragment-linking approaches merge the core with complementary fragments:
The fragment’s role in "5-atom regulation" (spacer length between pharmacophores) is validated in type II kinase inhibitors, enabling deep pocket penetration [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1